

Application Notes and Protocols for Conditioned Avoidance Responding (CAR) with LY2033298

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Compound of Interest

Compound Name: LY 2033298

Cat. No.: B1675602

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These application notes provide a detailed overview and experimental protocols for utilizing LY2033298, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, in conditioned avoidance responding (CAR) studies. The CAR model is a well-established preclinical behavioral paradigm predictive of antipsychotic efficacy.

Introduction

LY2033298 acts by enhancing the affinity and/or efficacy of the endogenous neurotransmitter acetylcholine (ACh) at the M4 receptor.[1][2][3] Due to species differences in receptor sensitivity, the in vivo effects of LY2033298 in rodent models are typically investigated by co-administering it with a sub-threshold dose of a muscarinic agonist, such as oxotremorine.[4][5][6] This potentiation of M4 receptor signaling has been shown to reduce conditioned avoidance responses, an effect that is significantly attenuated in M4 receptor knockout mice, validating the M4 receptor as the key target.[1][5] This protocol is crucial for evaluating the potential of M4 PAMs as a novel therapeutic strategy for schizophrenia.[3][4]

Data Presentation

The following tables summarize the quantitative effects of LY2033298 in combination with oxotremorine on conditioned avoidance responding in both mice and rats.

Table 1: Effect of LY2033298 and Oxotremorine on Conditioned Avoidance in Mice

Treatment Group	Genotype	Avoidance Responses (% of Control)	Escape Failures (%)
Vehicle	Wild-Type (WT)	100%	0%
Oxotremorine (0.1 mg/kg)	Wild-Type (WT)	~45%	0%
LY2033298 (30 mg/kg) + Oxotremorine (0.1 mg/kg)	Wild-Type (WT)	~5%	~40%
Vehicle	M4 Receptor Knockout (KO)	100%	0%
Oxotremorine (0.1 mg/kg)	M4 Receptor Knockout (KO)	~65%	0%
LY2033298 (30 mg/kg) + Oxotremorine (0.1 mg/kg)	M4 Receptor Knockout (KO)	~50%	0%

Data adapted from Leach et al., 2010.[\[1\]](#)[\[5\]](#)

Table 2: Effect of LY2033298 and Oxotremorine on Conditioned Avoidance in Rats

Treatment Group	Dose of LY2033298	Reduction in Avoidance Responses
Vehicle + Oxotremorine (sub-effective dose)	0 mg/kg	Baseline
LY2033298 + Oxotremorine (sub-effective dose)	Low Dose	Moderate
LY2033298 + Oxotremorine (sub-effective dose)	Medium Dose	Significant
LY2033298 + Oxotremorine (sub-effective dose)	High Dose	Strong

Qualitative summary based on dose-dependent effects reported by Chan et al., 2008.[\[4\]](#)

Experimental Protocols

Protocol 1: Conditioned Avoidance Responding in Mice

This protocol is adapted from methodologies described in studies evaluating M4 PAMs.[\[1\]](#)[\[5\]](#)

1. Animals:

- Male mice (e.g., C57BL/6J for wild-type studies, and corresponding M4 receptor knockout mice).
- House animals under standard laboratory conditions with ad libitum access to food and water.

2. Apparatus:

- Automated two-way shuttle cages (e.g., Coulbourn Instruments).
- Each cage should be housed within a sound-attenuating chamber.
- The apparatus should be equipped with a grid floor for footshock delivery, a house light to serve as the conditioned stimulus (CS), and an automated door separating the two

compartments.

3. Training and Testing Procedure:

- Habituation: Allow a 2-minute adaptation period at the start of each session.
- Trials: Each session consists of 50 trials.
- Inter-Trial Interval (ITI): A 30-second interval separates each trial.
- Trial Onset: A trial begins with the illumination of the house light and the opening of the shuttle door (CS).
- Avoidance Response: If the mouse crosses to the other compartment within 10 seconds of the CS onset, the CS is terminated, and the response is recorded as an "avoidance." No shock is delivered.
- Escape Response: If the mouse fails to make an avoidance response within the 10-second CS period, a mild footshock (Unconditioned Stimulus, US; typically 0.5-0.8 mA for 0.5-1.0s) is delivered through the grid floor. The shock and CS remain on until the mouse escapes to the other compartment.
- Escape Failure: If the mouse fails to escape to the other side within a set time (e.g., 10 seconds) after the shock begins, the trial is terminated, and the response is recorded as an "escape failure."
- Data Acquisition: The number of avoidances, escapes, and escape failures are automatically recorded.

4. Drug Administration:

- LY2033298: Administer at a dose of 30 mg/kg.
- Oxotremorine: Administer at a sub-threshold dose of 0.1 mg/kg.
- Route: Intraperitoneal (i.p.) injection.
- Timing: Administer compounds 30-60 minutes prior to the start of the behavioral session.

- Controls: Include vehicle control groups and groups receiving each compound individually.

Protocol 2: Conditioned Avoidance Responding in Rats

This is a general protocol based on standard CAR procedures used in antipsychotic drug screening.

1. Animals:

- Male rats (e.g., Sprague-Dawley or Wistar).
- House animals under standard laboratory conditions.

2. Apparatus:

- Standard rat shuttle boxes with similar features to the mouse apparatus (grid floor, light stimulus, automated door).

3. Training and Testing Procedure:

- Acquisition: Rats are typically trained over several daily sessions until they reach a stable baseline of avoidance responding (e.g., >80% avoidance).
- Habituation: A 2-5 minute adaptation period at the start of each session.
- Trials: A session usually consists of 20-30 trials.
- Inter-Trial Interval (ITI): Typically 30-60 seconds.
- Trial Onset (CS): A light or auditory stimulus (e.g., a tone) is presented for 5-10 seconds.
- Avoidance and Escape: Similar to the mouse protocol, a successful shuttle during the CS period is an avoidance. Failure to do so results in the presentation of the US (footshock, typically 0.6-1.0 mA) until an escape response is made.
- Data Acquisition: Record the number of avoidances, escapes, and response latencies.

4. Drug Administration:

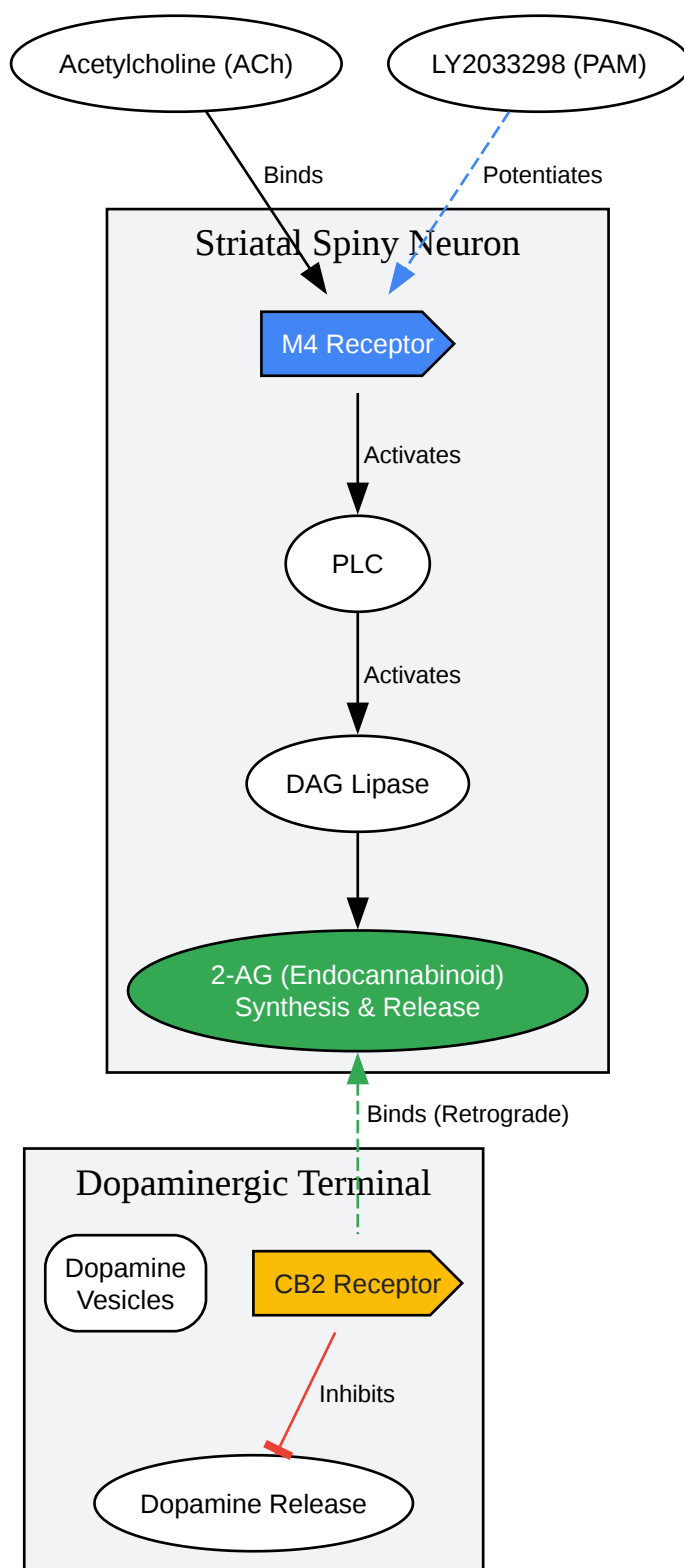
- LY2033298: Administer in a dose-dependent manner (e.g., 10, 20, 40 mg/kg, i.p.).[\[7\]](#)
- Oxotremorine: Co-administer with a sub-effective dose, which should be empirically determined for the specific rat strain and protocol.
- Timing: Administer 30-60 minutes prior to the session.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the CAR protocol with LY2033298.

Signaling Pathway Diagram



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Caption: M4 receptor-mediated inhibition of dopamine release.

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